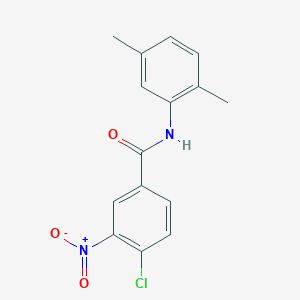

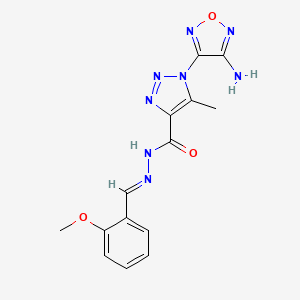

![molecular formula C14H12N2O2 B5578940 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its derivatives involves several key steps, including condensation reactions, cyclization, and functional group transformations. Specific methods have been developed to obtain compounds with antitumor activity, showcasing the versatility of this scaffold in drug design (Wu et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is characterized by the presence of a dimethylamino group attached to a benzo[de]isoquinoline-1,3-dione core. This structure has been explored for its potential to interact with biological targets, with studies revealing its ability to act as a DNA intercalator (Opitz et al., 2000).

Chemical Reactions and Properties

2-(Dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione participates in a variety of chemical reactions, including nucleophilic substitutions and radical-mediated processes. These reactions have been utilized to synthesize novel derivatives with enhanced biological activities (Sami et al., 1995).

Physical Properties Analysis

The physical properties of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, such as solubility, melting point, and crystal structure, play a crucial role in its application in medicinal chemistry. These properties are influenced by the presence of the dimethylamino group and the isoquinoline-dione core, affecting its pharmacokinetic and pharmacodynamic profiles.

Chemical Properties Analysis

The chemical properties of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its reactivity, stability, and interaction with biomolecules, are central to its potential as a therapeutic agent. Studies have shown that it can act as a potent inhibitor of certain enzymes and has the ability to intercalate into DNA, affecting its function (Tsou et al., 2009).

Applications De Recherche Scientifique

Sensor Technology and Photophysical Characteristics

Staneva et al. (2020) synthesized a novel derivative, demonstrating its potential in sensor technology. The derivative, along with its copolymer with styrene, was studied for photophysical characteristics and its ability to detect metal ions and changes in pH. The study utilized computational tools to analyze the structure and properties, revealing the significance of the N,N-dimethylaminoethylamine receptor fragment in metal ion sensor ability, especially in monomeric 1,8-naphthalimide structures and their copolymers with styrene (Staneva, Angelova, & Grabchev, 2020).

Antiviral Action

Research from the late 1970s highlighted the antiviral action of benzo[de]isoquinoline-diones against herpes simplex and vaccinia viruses, showcasing their inhibitory effects on viral replication in chick embryo cell cultures. Although these studies focused on derivatives with slight modifications, they underline the potential antiviral applications of the compound family to which 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione belongs (GARCIA-GANCEDO et al., 1979).

Fluorescent Properties for Material Science

Jin Zhengneng (2012) synthesized a water-soluble compound closely related to 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, investigating its fluorescent properties in various conditions. This research indicates the potential use of such compounds in the development of new materials with specific photophysical properties, useful for applications ranging from bioimaging to the creation of advanced sensors (Jin Zhengneng, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(dimethylamino)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-15(2)16-13(17)10-7-3-5-9-6-4-8-11(12(9)10)14(16)18/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDTZZMUACJHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)

![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)